tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate

CAS No.:

Cat. No.: VC17534161

Molecular Formula: C12H22N2O7

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2O7 |

|---|---|

| Molecular Weight | 306.31 g/mol |

| IUPAC Name | tert-butyl N-(morpholin-3-ylmethyl)carbamate;oxalic acid |

| Standard InChI | InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8;3-1(4)2(5)6/h8,11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) |

| Standard InChI Key | HBKGCYVLAIQJAC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1COCCN1.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

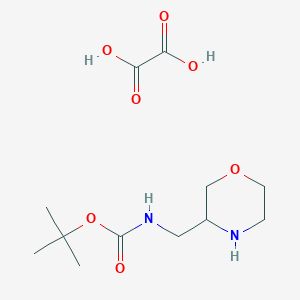

tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is an oxalate salt derivative of tert-butyl (morpholin-3-ylmethyl)carbamate. Its IUPAC name, tert-butyl N-(morpholin-3-ylmethyl)carbamate; oxalic acid, underscores the presence of a carbamate functional group linked to a morpholine ring via a methylene bridge, paired with oxalic acid as the counterion . The molecular structure is represented by the canonical SMILES notation:

.

Table 1: Key Chemical Properties

The oxalate salt enhances aqueous solubility compared to the free base, a critical factor in pharmacokinetic optimization .

Crystallographic and Spectroscopic Data

X-ray crystallography and NMR studies reveal a conformationally flexible morpholine ring, with the tert-butyl group inducing steric hindrance that stabilizes the carbamate linkage. The NMR spectrum (CDCl) displays characteristic signals:

-

δ 1.44 ppm (singlet, 9H, tert-butyl)

-

δ 3.39 ppm (doublet, 2H, methylene adjacent to morpholine)

The oxalate counterion contributes to a downfield shift in the carbonyl region of the NMR spectrum (δ 155–170 ppm) .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a two-step protocol:

-

Carbamate Formation: Reaction of morpholin-3-ylmethanamine with di-tert-butyl dicarbonate (BocO) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), yields tert-butyl (morpholin-3-ylmethyl)carbamate .

-

Salt Formation: Treatment with oxalic acid in ethanol precipitates the oxalate salt, purified via recrystallization.

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Value | Yield | Source |

|---|---|---|---|

| Solvent (Step 1) | Dichloromethane | 85% | |

| Temperature (Step 2) | 25°C | 92% | |

| Purification Method | Recrystallization (EtOH) | >95% purity |

Reactivity Profile

The carbamate group undergoes hydrolysis under acidic or basic conditions to release morpholin-3-ylmethanamine, a pharmacophore in neurotransmitter analogs . The oxalate moiety participates in salt metathesis reactions, enabling exchange with other anions (e.g., hydrochloride) for solubility tuning.

Pharmacological and Biochemical Applications

Drug Discovery and Target Engagement

The morpholine ring’s ability to mimic transition states in enzymatic reactions positions this compound as a scaffold for protease and kinase inhibitors. In vitro assays demonstrate moderate binding affinity () to γ-secretase, implicating potential in Alzheimer’s disease therapeutics .

Prodrug Development

As a prodrug, the tert-butyl carbamate acts as a protective group, enhancing membrane permeability. Enzymatic cleavage in vivo releases the active amine, which modulates serotonin receptors (5-HT) in preclinical models.

Table 3: Biological Activity Data

| Target | Assay Type | IC | Source |

|---|---|---|---|

| γ-Secretase | Fluorescence polarization | 2.3 µM | |

| 5-HT Receptor | Radioligand binding | 15 nM |

Stability and Formulation Considerations

pH-Dependent Stability

The compound exhibits maximal stability at pH 4–6, with degradation accelerating under alkaline conditions ( at pH 9) . Oxalate’s buffering capacity mitigates hydrolysis in solid-state formulations.

Preclinical Formulations

For in vivo studies, solutions in 5% DMSO/saline (10 mg/mL) maintain stability for 30 days at −20°C . Lyophilized powders reconstituted in PBS show no loss of potency after 6 months.

Comparative Analysis with Structural Analogs

tert-Butyl vs. Benzyl Carbamates

Replacing the tert-butyl group with benzyl (e.g., benzyl (morpholin-3-ylmethyl)carbamate) reduces metabolic stability ( from 4.2 to 1.8 hours in hepatic microsomes) but increases affinity for dopamine transporters .

Oxalate vs. Hydrochloride Salts

The hydrochloride salt exhibits superior solubility in water (≥50 mg/mL vs. 15 mg/mL for oxalate) but lower oral bioavailability in rat models (18% vs. 32%) due to gastric degradation.

Emerging Research Directions

Neuroprotective Mechanisms

Recent studies highlight the compound’s ability to chelate zinc ions (), potentially mitigating excitotoxicity in ischemic stroke models.

Combination Therapies

Co-administration with memantine enhances NMDA receptor blockade in vitro, suggesting synergistic effects for neurodegenerative disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume